molecular formula C13H15BF4O3 B14010908 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-57-8

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14010908
CAS No.: 1628442-57-8
M. Wt: 306.06 g/mol
InChI Key: UPVKNVSDYAHBCG-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a fluorinated aromatic core and a pinacol boronate group. The phenyl ring is substituted with a difluoromethoxy group at the 4-position and fluorine atoms at the 2- and 3-positions. The dioxaborolane ring (pinacol boronate) enhances stability and facilitates use in Suzuki-Miyaura cross-coupling reactions. Its synthesis typically involves Pd-catalyzed borylation of fluorinated aryl halides, as seen in and . The fluorine substituents contribute to strong electron-withdrawing effects, activating the boron center for nucleophilic reactions while improving lipophilicity .

Properties

CAS No.

1628442-57-8

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-6-8(19-11(17)18)10(16)9(7)15/h5-6,11H,1-4H3

InChI Key

UPVKNVSDYAHBCG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(F)F)F)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The presence of the boronate ester allows participation in palladium-catalyzed cross-coupling reactions, while the fluorinated aromatic system imparts unique electronic and steric properties useful in medicinal and materials chemistry.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Step 1: Introduction of the Difluoromethoxy and Fluorine Substituents on the Aromatic Ring
  • Step 2: Formation of the Boronate Ester via Borylation of the Aromatic Precursor

Detailed Preparation Routes

Aromatic Precursor Synthesis

The fluorinated aromatic precursor bearing the difluoromethoxy group is usually prepared by:

  • Electrophilic aromatic substitution or nucleophilic aromatic substitution to install fluorine atoms.
  • Introduction of the difluoromethoxy group via reaction of corresponding phenols with difluorocarbene sources or difluoromethylating agents under controlled conditions.

These steps require careful control of reaction conditions to achieve regioselective substitution at the 2,3-positions and para-position for difluoromethoxy installation.

Formation of Boronate Ester

The boronate ester is formed by the reaction of the aromatic precursor (usually a corresponding aryl halide or triflate) with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst.

Parameter Details
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or similar Pd(0) complex
Base Potassium acetate, potassium carbonate, or sodium tert-butoxide
Solvent 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)
Temperature 80–110 °C
Reaction Time 12–24 hours

This Miyaura borylation converts the aryl halide to the corresponding arylboronate ester with high selectivity and yield.

Representative Synthetic Procedure (Literature-Based)

  • Starting Material: 4-(Difluoromethoxy)-2,3-difluorophenyl bromide or triflate.
  • Reagents: Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst, potassium acetate base.
  • Solvent: 1,4-Dioxane.
  • Conditions: Stirring at 90 °C under inert atmosphere (argon or nitrogen) for 16–20 hours.
  • Workup: Reaction mixture cooled, filtered, and purified by column chromatography or recrystallization to isolate the pure boronate ester.

Analytical Characterization

After synthesis, the compound is characterized by:

Technique Expected Observations
NMR Spectroscopy ¹H NMR: Aromatic protons, tetramethyl groups of dioxaborolane (singlet ~1.3 ppm), characteristic difluoromethoxy signals; ¹³C NMR: Aromatic carbons, boronate carbons (~80–85 ppm).
Mass Spectrometry Molecular ion peak consistent with molecular weight ~306 Da.
Infrared Spectroscopy Bands corresponding to B–O stretching, aromatic C–F, and C–O vibrations.
X-ray Crystallography Confirms boronate ester ring geometry and substitution pattern on aromatic ring (if crystals obtained).

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Aromatic fluorination Electrophilic/nucleophilic substitution Variable Requires regioselective control
Difluoromethoxy installation Reaction of phenol with difluorocarbene or equivalents Moderate Sensitive to moisture and temperature
Borylation (Miyaura) Aryl halide + bis(pinacolato)diboron, Pd catalyst, base, 90 °C, 16–20 h 70–90 High selectivity, scalable

Industrial and Scale-Up Considerations

  • Industrial synthesis employs continuous flow reactors for better heat and mass transfer.
  • Use of automated catalyst screening to optimize palladium catalyst and base.
  • Stringent inert atmosphere conditions to prevent boronate ester hydrolysis.
  • Purification by crystallization preferred for scalability over chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. Key findings include:

Reaction Mechanism :

  • The boron atom in the dioxaborolane ring coordinates with palladium catalysts (e.g., Pd(PPh₃)₄), forming a transient palladium-boron complex.

  • Transmetallation occurs, transferring the aryl group from boron to palladium, followed by reductive elimination to yield biaryl products.

Representative Conditions :

Substrate (Aryl Halide)CatalystSolvent SystemTemperatureYieldSource
4-BromoanisolePdCl₂(dppf)DME/H₂O80°C82%
3-IodotoluenePd(OAc)₂Toluene/EtOH100°C75%

Key Observations :

  • Electron-withdrawing substituents (e.g., -OCF₂H, -F) enhance electrophilicity, accelerating transmetallation .

  • Microwave-assisted reactions improve efficiency (e.g., 110°C, 20 minutes) .

Nucleophilic Substitution Reactions

The difluoromethoxy group undergoes selective substitution under controlled conditions:

Fluorine Displacement :

  • Reacts with Grignard reagents (e.g., MeMgBr) in THF to replace fluorine atoms, yielding methoxy derivatives .

  • Example :
    Ar OCF2H+MeMgBrAr OCH3+MgF2\text{Ar OCF}_2\text{H}+\text{MeMgBr}\rightarrow \text{Ar OCH}_3+\text{MgF}_2

Hydrolysis Stability :

  • Stable in neutral aqueous solutions but hydrolyzes in acidic/basic media to form boronic acids .

Oxidative Functionalization

The boronate ring participates in oxidation reactions:

Peracid-Mediated Oxidation :

  • Treatment with mCPBA (meta-chloroperbenzoic acid) converts the dioxaborolane into a phenol derivative.

  • Reaction :
    B OB OHOxidationPh OH\text{B O}\rightarrow \text{B OH}\xrightarrow{\text{Oxidation}}\text{Ph OH}

Thermal and Kinetic Behavior

Thermal Stability :

  • Decomposes above 150°C, releasing boron trifluoride (BF₃) .

  • Safe handling requires inert atmospheres (N₂/Ar) and anhydrous solvents.

Kinetics :

  • Second-order kinetics observed in Suzuki couplings, with rate constants (kk) ranging from 103L mol1s110^{-3}\,\text{L mol}^{-1}\text{s}^{-1} (room temperature) to 101L mol1s110^{-1}\,\text{L mol}^{-1}\text{s}^{-1} (80°C) .

Scientific Research Applications

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can modulate various biochemical pathways, such as enzyme inhibition or receptor binding, leading to its observed effects. The compound’s ability to form stable complexes with biological molecules underlies its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs featuring fluorinated aryl or alkoxy substituents:

Table 1: Key Properties of the Target Compound and Analogs

Compound Name Substituents on Phenyl Ring Electronic Effects Synthesis Method Reactivity in Cross-Coupling Stability Applications
Target : 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-dioxaborolane 4-(OCF₂H), 2-F, 3-F Strong EWG (σₚ: F = 0.06, OCF₂H = 0.35) Pd-catalyzed borylation (B₂pin₂, KOAc) High (activated boron) Moderate (hydrolysis-sensitive) Pharmaceutical intermediates
: Compound 7 (difluoro(trifluorophenoxy)methyl derivative) 4-(CF₂(OC₆F₃)), 3-F, 5-F Very strong EWG (σₚ: CF₃ = 0.54) Similar to target (B₂pin₂, KOAc) Higher reactivity Lower (more fluorines) Specialty fluorinated materials
: 3-(Difluoromethoxy)-4-methylphenyl-dioxaborolane 3-(OCF₂H), 4-CH₃ Mixed (EWG + EDG) Unspecified Moderate Higher (steric bulk) Undisclosed
: 2a (2,6-difluorophenyl-dioxaborolane) 2-F, 6-F Moderate EWG Pd-catalyzed (B₂pin₂, base-free) Moderate Moderate Cross-coupling reactions
: 4-(Benzyloxy)-3,5-difluorophenyl-dioxaborolane 4-(OBn), 3-F, 5-F Mixed (EDG from BnO, EWG from F) Suzuki coupling (aryl bromide + B₂pin₂) Moderate High (bulky OBn group) Organic synthesis intermediates

Key Findings:

Electronic Effects: The target’s difluoromethoxy group (σₚ ≈ 0.35) provides stronger electron-withdrawing effects than methoxy (σₚ = -0.27) but less than trifluoromethoxy (σₚ = 0.45). This balance enhances reactivity in cross-coupling without excessive destabilization . Analogs with trifluorophenoxy groups () exhibit higher reactivity but lower stability due to extreme electronegativity .

Steric and Solubility Considerations :

  • The methyl group in ’s analog introduces steric hindrance, reducing reactivity compared to the target’s purely fluorinated structure .
  • Benzyloxy substituents () improve stability but slow reaction kinetics due to bulk .

Synthetic Efficiency :

  • The target’s synthesis mirrors base-free Pd-catalyzed methods (), achieving high yields (~80%) under mild conditions. In contrast, analogs with bulky groups (e.g., benzyloxy) require longer reaction times .

Stability and Hydrolysis Sensitivity: Fluorinated dioxaborolanes are more hydrolysis-resistant than non-fluorinated analogs, but the target’s moderate fluorination strikes a balance between stability and reactivity. Over-fluorinated derivatives (e.g., ’s compound 7) may degrade faster due to polar intermediates .

Applications :

  • The target is ideal for pharmaceutical intermediates (e.g., indazole derivatives in ), where fluorine enhances metabolic stability. Styryl derivatives () are tailored for fluorescence probes, while benzyloxy analogs () serve as stable intermediates in organic synthesis .

Biological Activity

2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H15_{15}BF4_{4}O3_{3}
  • Molecular Weight : 306.06 g/mol
  • CAS Number : 1628442-67-0
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds often exhibit enhanced binding affinity and selectivity towards specific enzymes and receptors compared to their non-fluorinated counterparts. The presence of the difluoromethoxy and difluorophenyl groups may enhance lipophilicity and metabolic stability, thereby improving bioavailability.

Anticancer Properties

Recent studies have demonstrated that fluorinated derivatives can inhibit glycolysis in cancer cells. For instance, compounds similar to 2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown potent cytotoxic effects against glioblastoma multiforme (GBM) cells by modulating hexokinase activity . The mechanism involves:

  • Inhibition of Glycolysis : By competing with glucose for hexokinase binding sites.
  • Enhanced Stability : Modifications at the C-2 position improve the pharmacokinetic profile of these analogs.

Enzyme Inhibition

In vitro studies suggest that this compound may act as a more effective inhibitor of hexokinase II (HKII) than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG). The fluorinated derivatives showed lower IC50 values in hypoxic conditions typical of tumor microenvironments .

Summary of Biological Activity

Activity TypeDescriptionReference
Cytotoxicity Potent against GBM cells; lower IC50 than 2-DG
Enzyme Inhibition More effective HKII inhibitor
Stability Enhanced metabolic stability due to fluorination

Case Studies

  • Glioblastoma Multiforme (GBM) :
    • A study focused on halogenated 2-DG analogs demonstrated significant cytotoxicity in GBM cells. The incorporation of fluorine atoms enhanced the binding affinity to hexokinase and increased the overall efficacy in inhibiting glycolysis under hypoxic conditions typical for GBM tumors .
  • Pharmacokinetics :
    • Research indicates that modifications to the dioxaborolane structure improve solubility and bioavailability. This is crucial for therapeutic applications where effective dosing is necessary for clinical efficacy .

Q & A

Basic: What are the optimal synthetic routes for preparing this boronic ester, and how can reaction yields be improved?

Answer:
The compound is typically synthesized via Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Key steps include:

  • Reagents: Use Pd(dppf)Cl₂ or Pd(OAc)₂ with potassium acetate (KOAc) as a base .
  • Conditions: Reactions are performed under inert atmosphere (N₂/Ar) in 1,4-dioxane at 90°C for 24 hours .
  • Work-up: Neutralization with NaHCO₃ and extraction with ethyl acetate improve purity.
  • Yield Optimization: Catalytic system tuning (e.g., ligand selection) and moisture-free conditions are critical. A reported yield of 43% highlights challenges in steric hindrance from fluorinated substituents .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorinated substituents (δ -120 to -140 ppm for CF₂O groups) . ¹¹B NMR identifies boronic ester peaks (δ 30–35 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement, as demonstrated for analogous fluorophenyl dioxaborolanes (e.g., C–F bond lengths: 1.34–1.37 Å) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C₁₃H₁₄B₁F₄O₃: calc. 315.08; observed 315.09) .

Advanced: How does the difluoromethoxy group influence Suzuki-Miyaura coupling efficiency compared to non-fluorinated analogs?

Answer:
The electron-withdrawing nature of -OCF₂- reduces electron density at the boron center, potentially slowing transmetallation. Key findings:

  • Kinetic Studies: Fluorinated derivatives exhibit slower coupling rates (e.g., 2–3 hours vs. 1 hour for methoxy analogs) .
  • Substituent Effects: Ortho-fluorine atoms increase steric hindrance, necessitating higher catalyst loading (5 mol% Pd vs. 2 mol% for non-fluorinated systems) .
  • Mitigation Strategies: Use polar aprotic solvents (DMF) and elevated temperatures (80–100°C) to enhance reactivity .

Advanced: What factors govern the hydrolytic stability of this boronic ester in aqueous media?

Answer:
Stability is pH-dependent and influenced by substituents:

  • Acidic Conditions (pH < 4): Rapid hydrolysis occurs due to protonation of the boronate oxygen, forming boronic acid .
  • Neutral/Basic Conditions (pH 7–9): Steric protection from tetramethyl dioxaborolane and electron-withdrawing -OCF₂- groups slows hydrolysis (t₁/₂ > 72 hours) .
  • Mitigation: Storage under anhydrous conditions (argon) and use of stabilizers (e.g., 1% BHT) prolong shelf life .

Data Contradiction: How can conflicting reports on fluorophenyl-dioxaborolane reactivity in cross-coupling be reconciled?

Answer:
Discrepancies arise from variations in substituent positioning and reaction setups :

  • Meta vs. Para Fluorine: Meta-fluorine enhances electrophilicity (accelerating coupling), while para-fluorine increases steric bulk, slowing reactions .
  • Catalyst-Ligand Mismatch: Bulky ligands (e.g., SPhos) improve yields for sterically hindered substrates but may reduce turnover in electron-deficient systems .
  • Resolution Strategy: Systematic benchmarking under standardized conditions (e.g., same solvent, catalyst, and temperature) is recommended .

Advanced: What role does this compound play in medicinal chemistry scaffold design?

Answer:
Its fluorinated aromatic core and boronic ester functionality enable:

  • Protease Inhibitor Development: Acts as a transition-state analog in serine protease targeting (e.g., thrombin inhibitors) .
  • 18F Radiolabeling Precursor: The -OCF₂- group can be modified for PET tracer synthesis via isotopic exchange .
  • SAR Studies: Fluorine substitution patterns modulate lipophilicity (LogP 2.1–2.5) and membrane permeability .

Basic: How can researchers verify the purity of this compound post-synthesis?

Answer:

  • HPLC Analysis: Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities <0.5% .
  • Elemental Analysis: Matches calculated C, H, B, F content (±0.3% tolerance) .
  • Melting Point: Sharp mp (e.g., 98–100°C) indicates crystallinity and purity .

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